Pyridine, 3-bromo-5-(3-pyridinyloxy)-
Overview
Description
“Pyridine, 3-bromo-5-(3-pyridinyloxy)-” is a chemical compound with the molecular formula C10H7BrN2O and a molecular weight of 251.08 . It is also known as "3-Bromo-5-(pyridin-3-yloxy)pyridine" .
Molecular Structure Analysis
The molecular structure of “Pyridine, 3-bromo-5-(3-pyridinyloxy)-” consists of a pyridine ring with bromine and pyridinyloxy substituents at the 3rd and 5th positions respectively .Physical and Chemical Properties Analysis
The predicted boiling point of “Pyridine, 3-bromo-5-(3-pyridinyloxy)-” is 336.2±32.0 °C and its predicted density is 1.543±0.06 g/cm3 . The predicted pKa value is 3.84±0.10 .Scientific Research Applications
Synthesis of Novel Pyridine Derivatives
Studies have demonstrated efficient synthesis methods for creating novel pyridine-based derivatives. For instance, Ahmad et al. (2017) reported on the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives. This process involved reactions of 5-bromo-2-methylpyridin-3-amine with arylboronic acids. The study also included quantum mechanical investigations, indicating these compounds as potential candidates for chiral dopants in liquid crystals due to their structural characteristics (Ahmad et al., 2017).
Biological Activities
Research into the biological activities of pyridine derivatives has shown promising results. The compounds synthesized by Ahmad et al. (2017) exhibited significant biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. Specifically, one compound displayed notable efficacy against clot formation in human blood, and another was highly potent against Escherichia coli, suggesting their potential in medical applications (Ahmad et al., 2017).
Materials Science Applications
In the realm of materials science, pyridine derivatives are explored for their potential use in various applications. The study by Ahmad et al. (2017) suggested that due to the electronic properties elucidated through Density Functional Theory (DFT) studies, these novel pyridine derivatives could be useful in the development of new materials, particularly as chiral dopants for liquid crystals. This is attributed to their favorable molecular orbitals, reactivity indices, and dipole measurements, which indicate their utility in materials science (Ahmad et al., 2017).
Properties
IUPAC Name |
3-bromo-5-pyridin-3-yloxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-10(7-13-5-8)14-9-2-1-3-12-6-9/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCIOASKNKWOHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620886 | |
Record name | 3-Bromo-5-[(pyridin-3-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422557-19-5 | |
Record name | 3-Bromo-5-[(pyridin-3-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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